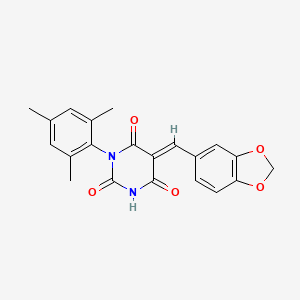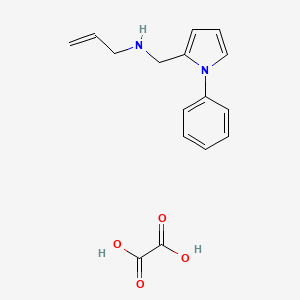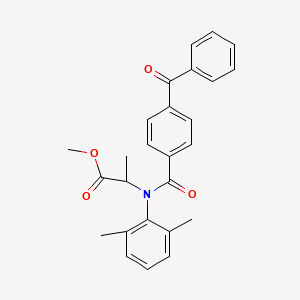![molecular formula C8H6BrNO4 B1656589 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole CAS No. 53413-68-6](/img/structure/B1656589.png)
5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole
Vue d'ensemble
Description
5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole, also known as BNBD, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a nitro group and a bromomethyl group. BNBD has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Applications De Recherche Scientifique
Electrophilic Substitution Reactions
5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole and its derivatives participate in electrophilic substitution reactions, which are crucial in organic synthesis. For instance, reactions such as bromination, nitration, and acylation can occur at specific positions on the benzodioxole ring, enabling the synthesis of various compounds with potential applications in pharmaceutical and material sciences (Cabiddu et al., 1982).
Reactivity Studies
The reactivity of 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole is influenced by various substituents on the dioxane ring. Studies have shown that different substituents can affect the outcomes of bromination, nitration, and acetylation reactions, which is essential for designing targeted synthetic pathways in chemical research (Daukshas et al., 1978).
Polarographic Behavior
The polarographic behavior of 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole and its analogs has been studied in acetonitrile solutions. This research is significant in understanding the electrochemical properties of these compounds, which can be relevant for developing new materials and sensors (Sherman et al., 1974).
Structural Investigations
Structural investigations of derivatives of 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole provide insights into their molecular geometries and potential interactions in biological systems. Such studies are foundational for drug design and development, where the shape and orientation of molecules can significantly impact their efficacy (Karthikeyan et al., 2011).
Synthesis of Novel Compounds
The compound serves as a building block in synthesizing novel compounds with potential antimicrobial, antitubercular, and antiviral activities. This aspect of research explores the therapeutic potential of derivatives of 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole in treating various diseases and infections (Shingalapur et al., 2009).
Antitumor and Antiproliferative Activities
Research has also focused on the synthesis of 5-(Bromomethyl)-6-nitro-benzo[1,,3]dioxole derivatives for their potential antitumor and antiproliferative activities. These studies are pivotal in the quest for new cancer therapies, where the unique properties of benzodioxole derivatives can be harnessed to target cancer cells selectively (Wu et al., 2017).
Applications in Molecular Docking Studies
The derivatives of 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole have been used in molecular docking studies, particularly in understanding their interaction with biological targets like β-tubulin. This application is crucial in drug discovery, providing insights into the potential of these compounds as inhibitors or modulators of specific biological pathways (Satyendra et al., 2015).
Safety And Hazards
Orientations Futures
The future directions for the study of “5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole” could include a detailed investigation of its synthesis, structure, reactivity, and properties. It could also be interesting to explore its potential applications in various fields, such as organic synthesis or medicinal chemistry .
Propriétés
IUPAC Name |
5-(bromomethyl)-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUETBCASLXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274898 | |
| Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole | |
CAS RN |
53413-68-6 | |
| Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53413-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-2,4-dinitroaniline](/img/structure/B1656507.png)
![1-acetyl-7-chloro-2-(2,5-dimethoxyphenyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione](/img/structure/B1656508.png)
![(Z)-3-(4-butoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1656515.png)

![(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B1656518.png)
![4,6-dimethyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656519.png)

![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)

![1-[4-(3-Methylphenoxy)butyl]pyrrolidine](/img/structure/B1656524.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B1656525.png)
![2-[[5-Acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide](/img/structure/B1656526.png)

![N,N-diethyl-4-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B1656529.png)